molecular formula C12H20N2OS B2519238 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320663-28-1

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2519238
CAS No.: 2320663-28-1
M. Wt: 240.37
InChI Key: ILLDYOBWNXGVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

The synthesis of 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves several steps, starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing reagents with various carbonyl compounds under specific reaction conditions.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of reagents and conditions can significantly impact the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens or nitro groups .

Properties

IUPAC Name

1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLDYOBWNXGVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.